Entinostat

Description

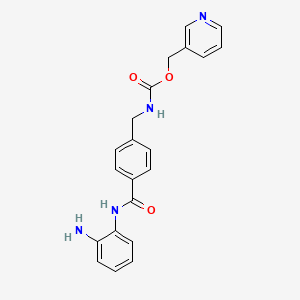

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVTYAOGFAGBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041068 | |

| Record name | MS-275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209783-80-2 | |

| Record name | Entinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209783-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MS-275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Entinostat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Entinostat: A Deep Dive into its Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Entinostat (also known as MS-275 and SNDX-275) is a potent, orally bioavailable, and selective inhibitor of Class I and IV histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial identification of this novel benzamide derivative by Mitsui Pharmaceuticals, its mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, it provides detailed experimental protocols for its chemical synthesis and visual representations of the key signaling pathways it modulates.

Discovery and Development

This compound was first synthesized and described by researchers at Mitsui Pharmaceuticals in the late 1990s as part of a program to discover novel antitumor agents.[1] The initial research focused on developing benzamide derivatives as a new class of HDAC inhibitors.

The seminal work by Suzuki et al. in 1999, published in the Journal of Medicinal Chemistry, detailed the synthesis and structure-activity relationships of a series of novel benzamide derivatives.[1][2][3] In this study, MS-275, which would later be named this compound, was identified as a particularly potent compound with significant in vivo antitumor activity.[1][2] A key finding from this initial research was that a 2'-amino group on the benzanilide moiety was crucial for the HDAC inhibitory activity.[2]

Following its initial discovery, this compound was licensed to Syndax Pharmaceuticals for further clinical development.[4] It has since been investigated in numerous clinical trials for a variety of cancers, most notably in combination with other therapies for advanced breast cancer, for which it has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA).[4]

Mechanism of Action

This compound is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3, and also shows activity against the Class IV HDAC, HDAC11.[5][6][7] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[6][8]

This epigenetic modulation triggers a cascade of downstream cellular events, including:

-

Cell Cycle Arrest: this compound induces the expression of the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest.[9][10]

-

Apoptosis: The compound promotes programmed cell death by downregulating anti-apoptotic proteins such as Bcl-xL and XIAP (X-linked inhibitor of apoptosis protein).[9][10]

-

Modulation of Signaling Pathways: this compound has been shown to interfere with key oncogenic signaling pathways, including the Her-2/HSP90 and FLT3 pathways.[11][12][13][14]

Quantitative Data

HDAC Inhibition

The inhibitory activity of this compound against various HDAC isoforms is summarized in the table below.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 243[15], 510[16] |

| HDAC2 | 453[15] |

| HDAC3 | 248[15], 1700[16] |

| HDAC4 | >100,000[16] |

| HDAC6 | >100,000[16] |

| HDAC8 | >100,000[16] |

| HDAC10 | >100,000[16] |

Pharmacokinetic Parameters

Pharmacokinetic data for this compound from various clinical studies are presented below.

| Study Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (h*ng/mL) |

| Rhabdomyosarcoma Xenograft Mice | 2.5 mg/kg (oral, b.i.d.) | 569.4 | 0.25 | - | 435.6 (AUC0–12 h) |

| Chinese Postmenopausal Women with MBC | 3 mg/week | 18.7 ± 6.2 | 4.0 (2.0-8.0) | 73.1 ± 20.9 | 1030 ± 340 |

| Chinese Postmenopausal Women with MBC | 5 mg/week | 32.5 ± 12.1 | 4.0 (1.0-8.0) | 88.5 ± 36.4 | 1960 ± 830 |

| Patients with Advanced Solid Tumors | 4 mg/m² (every other week) | 39.9 ± 42.3 | 1.0 (0.5-2.0) | 85.3 ± 45.1 | 1090 ± 1610 |

| Patients with Advanced Solid Tumors | 6 mg/m² (every other week) | 59.8 ± 34.0 | 1.0 (0.5-2.0) | 101 ± 48.2 | 1650 ± 918 |

Chemical Synthesis

The original synthesis of this compound (MS-275) was reported by Suzuki et al. in 1999. A detailed protocol based on this and subsequent publications is provided below.

Synthesis of 4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid (Intermediate 1)

-

Step 1: Activation of Pyridin-3-ylmethanol. To a solution of pyridin-3-ylmethanol in a suitable aprotic solvent (e.g., dichloromethane), add an activating agent such as N,N'-disuccinimidyl carbonate (DSC) or triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until the activation is complete (monitored by TLC).

-

Step 2: Coupling with 4-(Aminomethyl)benzoic acid. To the activated intermediate from Step 1, add a solution of 4-(aminomethyl)benzoic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF or DMSO) and a base (e.g., sodium bicarbonate). Stir the reaction at room temperature until completion.

-

Step 3: Work-up and Purification. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Synthesis of this compound (Final Product)

-

Step 1: Amide Coupling. To a solution of Intermediate 1 in a polar aprotic solvent (e.g., DMF), add a coupling agent such as HATU or HBTU, and a non-nucleophilic base (e.g., DIPEA). Stir the mixture for a few minutes to activate the carboxylic acid.

-

Step 2: Addition of o-Phenylenediamine. Add o-phenylenediamine to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Step 3: Work-up and Purification. Pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration and wash with water. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and tumor suppressor gene expression.

Induction of Apoptosis via p21 and Bcl-xL Downregulation

Caption: this compound induces apoptosis through p21 upregulation and downregulation of Bcl-xL and XIAP.

Modulation of the Her-2/HSP90 Signaling Pathway

Caption: this compound disrupts the Her-2/HSP90 complex, leading to Her-2 degradation.

Experimental Workflow for Chemical Synthesis

References

- 1. HDAC6: Physiological function and its selective inhibitors for cancer treatment [jstage.jst.go.jp]

- 2. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. cms.syndax.com [cms.syndax.com]

- 5. This compound is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A ‘click’ chemistry approach to novel this compound (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. The histone deacetylase inhibitor this compound (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC inhibitor this compound restores responsiveness of letrozole-resistant MCF-7Ca xenografts to aromatase inhibitors through modulation of Her-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted inhibition of histone deacetylase leads to suppression of Ewing sarcoma tumor growth through an unappreciated EWS-FLI1/HDAC3/HSP90 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HDAC inhibitor this compound restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (SNDX-275, MS-275) is an orally bioavailable, synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression; they remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many malignancies, the overexpression or aberrant activity of HDACs, particularly Class I isoforms (HDAC1, 2, 3, and 8), results in the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[2][5]

This compound's targeted inhibition of Class I HDACs, primarily HDAC1 and HDAC3, reverses this process, leading to histone hyperacetylation and the reactivation of silenced genes.[2][6] This activity culminates in multiple anti-cancer effects, including cell cycle arrest, apoptosis, and terminal differentiation.[1] Furthermore, extensive research has revealed a significant immunomodulatory role for this compound, whereby it can reprogram the tumor microenvironment to be more susceptible to immune-mediated destruction, often in synergy with immunotherapies like checkpoint inhibitors.[7][8][9] This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's primary mechanism involves direct binding to the catalytic domain of Class I HDAC enzymes, specifically HDAC1 and HDAC3.[2] This selective inhibition prevents the removal of acetyl groups from the lysine residues of histone tails. The resulting accumulation of acetylated histones neutralizes their positive charge, weakening the electrostatic interaction between histones and DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access DNA and reactivate the expression of previously silenced genes.[2][4]

Key downstream effects of this epigenetic modification include:

-

Reactivation of Tumor Suppressor Genes: this compound induces the expression of cyclin-dependent kinase inhibitors like p21, which leads to cell cycle arrest, primarily at the G1 phase.[2][10]

-

Induction of Apoptosis: The reactivation of pro-apoptotic genes contributes to programmed cell death in cancer cells.[2]

-

Modulation of Non-Histone Proteins: this compound's effects are not limited to histones. It also alters the acetylation status of non-histone proteins, including transcription factors and signaling molecules, further influencing cellular processes critical to cancer progression.[2][4]

References

- 1. This compound: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 8. This compound neutralizes myeloid derived suppressor cells and enhances the antitumor effect of PD-1 inhibition in murine models of lung and renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Selectivity of Entinostat for HDAC1 and HDAC3 Isoforms

This compound (MS-275) is a class I selective histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in oncological applications. Its mechanism of action is centered on the inhibition of HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. This guide provides a detailed examination of this compound's selectivity for HDAC1 and HDAC3 isoforms, presenting quantitative data, experimental methodologies, and the signaling pathways involved.

Quantitative Selectivity Profile of this compound

This compound exhibits potent inhibitory activity against class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[1][2][3][4] However, the reported potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies across different studies. This variability can be attributed to differences in assay conditions, such as pre-incubation times and the specific substrates used. Notably, this compound is characterized as a slow-binding inhibitor, which can lead to an underestimation of its potency in standard end-point assays.[5][6][7][8]

The following table summarizes the reported inhibitory activities of this compound against HDAC1 and HDAC3, with comparative data for HDAC2 included to provide a broader view of its class I selectivity.

| Isoform | Parameter | Value (nM) | Assay Type | Reference |

| HDAC1 | IC50 | 510 | Cell-free | [9] |

| IC50 | 243 | Not Specified | [10] | |

| IC50 | 180 | Cell-free | [11] | |

| Ki | <1 | Continuous Kinetic | [5] | |

| HDAC2 | IC50 | 453 | Not Specified | [10] |

| IC50 | 1200 | Cell-free | [11] | |

| Ki | ~6 | Continuous Kinetic | [5] | |

| HDAC3 | IC50 | 1700 | Cell-free | [9] |

| IC50 | 248 | Not Specified | [10] | |

| IC50 | 2300 | Cell-free | [11] | |

| Ki | ~39 | Continuous Kinetic | [5] | |

| Apparent Ki | ~27 | Slow-binding Analysis | [5] |

Note: IC50 and Ki values are highly dependent on the experimental conditions. The data presented here is for comparative purposes.

Based on kinetic analyses that account for its slow-binding properties, this compound demonstrates the highest potency against HDAC1, with Ki values in the sub-nanomolar range, followed by HDAC2 and then HDAC3.[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the inhibition of HDAC1 and HDAC3, leading to the hyperacetylation of histone proteins.[1] This alteration in chromatin structure allows for the transcriptional activation of previously silenced genes, including critical tumor suppressor genes.[1] The re-expression of these genes can trigger several anti-cancer cellular processes.[1][2]

Key Signaling Events and Cellular Outcomes:

-

Gene Reactivation: By inhibiting HDAC1/3, this compound restores the acetylation of histones, making chromatin more accessible to transcription factors. This leads to the reactivation of tumor suppressor genes.[1]

-

Cell Cycle Arrest: A key outcome of this gene reactivation is the increased expression of cyclin-dependent kinase inhibitors like p21 and p27, which halts cell cycle progression.[1][12]

-

Apoptosis Induction: this compound can activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.[1][2] For example, in hepatocellular carcinoma, this compound's inhibition of HDAC1 upregulates the NTF3/p75NTR pathway, which in turn facilitates JNK/P38 MAPK signaling to promote apoptosis.[10]

-

Inflammasome Regulation: In non-cancer models, such as spinal cord injury, this compound has been shown to suppress the expression of HDAC1 and HDAC3, leading to the downregulation of the NLRP3 inflammasome and a reduction in inflammation.[13]

Experimental Protocols

The determination of this compound's selectivity and potency relies on a variety of biochemical and cellular assays.

These assays directly measure the inhibitory effect of this compound on the enzymatic activity of purified recombinant HDAC isoforms. A common method is the fluorogenic assay.[14]

Protocol: Fluorogenic HDAC Inhibition Assay

-

Enzyme Preparation: Recombinant human HDAC1 and HDAC3 are purified.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Setup: The HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the inhibitor are combined in an assay buffer in a 96- or 384-well plate.

-

Pre-incubation (for slow-binding inhibitors): Due to this compound's slow-binding kinetics, a pre-incubation period of the enzyme and inhibitor is crucial before adding the substrate to allow for the establishment of equilibrium.[5][6][7]

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated at room temperature. The HDAC enzyme removes the acetyl group from the substrate.

-

Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).

-

Detection: The fluorescence is measured using a plate reader. The signal is inversely proportional to the HDAC activity.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular assays are essential for confirming the activity of this compound within a biological context, measuring its effects on histone acetylation and downstream cellular events.

Protocol: Western Blot for Histone Acetylation

-

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, HCT116) are cultured and then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for an acetylated histone mark (e.g., Acetyl-Histone H3) or total Histone H3 (as a loading control).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the total histone levels to determine the effect of this compound.

Chromatin Immunoprecipitation (ChIP) Assays: This technique is used to investigate the association of specific proteins, like HDAC1, with specific genomic regions. Studies have utilized ChIP to demonstrate that this compound treatment can lead to the dissociation of HDAC1 from gene promoters, such as the HIV long-terminal repeat.[15]

Conclusion

This compound is a potent, class I selective HDAC inhibitor with a clear preference for HDAC1 over HDAC3, especially when its slow-binding kinetics are considered. Its ability to induce histone hyperacetylation leads to the reactivation of tumor-suppressing genes, resulting in cell cycle arrest and apoptosis. The quantitative assessment of its isoform selectivity is highly dependent on the chosen experimental protocol, with continuous kinetic assays providing a more accurate measure of its potency. The detailed methodologies and pathway analyses presented in this guide offer a comprehensive technical overview for professionals engaged in epigenetic drug discovery and development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. selleckchem.com [selleckchem.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Chemical epigenetics to assess the role of HDAC1–3 inhibition in macrophage pro-inflammatory gene expression - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00375C [pubs.rsc.org]

- 12. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Improves Motor Function and Neuronal Damage Via Downregulating NLRP3 Inflammasome Activation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. This compound is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

Entinostat's Impact on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs), with particular activity against HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, this compound disrupts the removal of acetyl groups from lysine residues on histone tails, leading to a state of histone hyperacetylation.[2] This alteration in chromatin structure results in a more relaxed and transcriptionally active state, reactivating the expression of tumor suppressor genes and other genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2] This technical guide provides an in-depth overview of this compound's effect on histone acetylation patterns, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Data Presentation: Quantitative Effects of this compound on Histone Acetylation

The following tables summarize the quantitative data on the effects of this compound on histone acetylation and its target HDACs.

| Cell Line | Histone Mark | Fold Change in Acetylation (vs. Control) | Treatment Conditions | Reference |

| H838 (Lung Cancer) | Acetyl-Histone H4 | 11.2-fold increase | 50 nM this compound | [3] |

| A549 (Lung Cancer) | Acetyl-Histone H4 | 1.8-fold increase | 50 nM this compound | [3] |

| Osteosarcoma Cells | Acetyl-Histone H3 | Time-dependent increase, peaking at 48 hours | 2 µM this compound | [1] |

Table 1: this compound-Induced Changes in Histone Acetylation. This table presents the reported fold changes in the acetylation of specific histone marks in different cancer cell lines upon treatment with this compound. Data for specific lysine residues (e.g., H3K9ac, H3K27ac, H4K16ac) are currently limited in publicly available literature.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 243 |

| HDAC2 | 453 |

| HDAC3 | 248 |

Table 2: Inhibitory Activity of this compound on Class I HDACs. This table shows the half-maximal inhibitory concentration (IC50) of this compound for key Class I histone deacetylases.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action, the inhibition of HDACs, triggers a cascade of downstream signaling events that ultimately lead to its anti-cancer effects. The following diagram illustrates the core signaling pathway.

References

The Impact of Entinostat on Non-Histone Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 or SNDX-275) is a potent and selective, orally bioavailable inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1][2] While HDAC inhibitors were initially developed to target the deacetylation of histones to modulate gene expression, it is now well-established that their activity extends to a wide array of non-histone protein substrates.[1][3][4] This post-translational modification, the acetylation of lysine residues, is a critical regulatory mechanism controlling protein stability, localization, enzymatic activity, and protein-protein interactions.[1][5]

By inhibiting class I HDACs, this compound leads to the hyperacetylation of both histone and non-histone proteins, triggering a cascade of cellular events.[6][7] These include the reactivation of tumor suppressor genes, cell cycle arrest, apoptosis, and modulation of the immune system.[1][6] This guide provides an in-depth analysis of the impact of this compound on the acetylation of key non-histone proteins, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Key Non-Histone Protein Targets of this compound

This compound's therapeutic effects are, in part, mediated by the altered acetylation status and subsequent functional changes of critical non-histone proteins.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a key transcription factor involved in cell proliferation, survival, and immune responses. This compound has been shown to induce the acetylation of STAT3.[8][9] This hyperacetylation facilitates the dimerization and nuclear translocation of STAT3, leading to the activation of its signaling pathway.[8] One of the significant downstream effects of STAT3 activation by this compound is the transcriptional suppression of the Foxp3 gene.[8][9] Foxp3 is a master regulator for the development and function of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[8][10] By inducing STAT3 acetylation, this compound down-regulates Foxp3, thereby impairing Treg suppressive function and enhancing anti-tumor immune responses.[4][9]

Ku70

Ku70 is a protein involved in DNA repair and the regulation of apoptosis. Its function is modulated by its acetylation status.[11] this compound treatment leads to the acetylation of Ku70.[11] Acetylated Ku70 has a reduced affinity for the anti-apoptotic protein c-FLIP, leading to the dissociation of the Ku70/c-FLIP complex.[11] This dissociation results in the degradation of c-FLIP via the ubiquitin-proteasome system, which in turn promotes apoptosis through the extrinsic pathway.[11] Therefore, by targeting Ku70 acetylation, this compound can sensitize cancer cells to apoptosis.[11]

Other Potential Non-Histone Targets

The influence of this compound extends to other non-histone proteins, including:

-

Transcription Factors: Besides STAT3, other transcription factors are regulated by acetylation, and their modulation by this compound can lead to widespread changes in gene expression.[3]

-

Chaperone Proteins: HDAC inhibitors can induce the acetylation of heat shock protein 90 (Hsp90), leading to the degradation of its client proteins, many of which are oncoproteins.[5][12]

-

Tubulin: Acetylation of tubulin can affect microtubule stability and function, which is relevant to cell division and intracellular transport.[3]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Various B-cell lymphoma lines | B-cell Lymphoma | IC50 | 0.5 - 1.0 µmol/l | [3] |

| Hs578T | Triple-Negative Breast Cancer | Bmi-1 mRNA reduction (1 µmol/L) | Statistically significant (P = 0.018) | [13] |

| Hs578T | Triple-Negative Breast Cancer | Nanog mRNA reduction (1 µmol/L) | Statistically significant (P = 0.0027) | [13] |

| HepG2 | Hepatoma | STAT3 Acetylation Induction | 0.5 µM | [4][9] |

| PC3, DU145, VCaP | Prostate Cancer | Ku70 Acetylation Induction | 2.5 µM | [11] |

Table 2: In Vivo and Clinical Pharmacodynamic Effects of this compound

| Model/Study | Cancer Type | Dosage | Effect | Reference |

| Murine Renal Cell Carcinoma (RENCA) | Renal Cancer | 5 mg/kg | Reduced Foxp3 levels in Tregs | [9][10] |

| Phase I Clinical Trial | Advanced Solid Tumors | 4 mg m−2 | Increased tumor histone acetylation | [14] |

| Phase I Clinical Trial (Japanese Breast Cancer Patients) | Breast Cancer | 3-10 mg/day | Decrease in effector Treg proportion | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound-mediated non-histone protein acetylation.

Caption: this compound inhibits HDAC1/3, increasing STAT3 acetylation and activity, which suppresses Foxp3 and Treg function.

Caption: this compound promotes Ku70 acetylation, disrupting the Ku70/c-FLIP complex, leading to c-FLIP degradation and apoptosis.

Experimental Workflow

This diagram outlines a typical workflow for assessing protein acetylation changes following this compound treatment.

Caption: Workflow for Immunoprecipitation-Western Blot to detect protein acetylation changes induced by this compound.

Detailed Experimental Protocols

Immunoprecipitation and Western Blot for Protein Acetylation

This protocol is adapted from methodologies used to detect STAT3 and Ku70 acetylation.[9][11]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate) to preserve acetylation marks.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysate by incubating with Protein A/G agarose beads.

-

Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with a primary antibody against the protein of interest (e.g., anti-STAT3 or anti-Ku70) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against acetylated lysine (Ac-K) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To confirm equal protein immunoprecipitation, the blot can be stripped and re-probed with an antibody against the total protein of interest (e.g., total STAT3).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure changes in mRNA levels, such as Foxp3.[9]

-

RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

Real-Time PCR:

-

Set up the PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target gene (Foxp3) and a housekeeping gene (e.g., GAPDH, Actin).

-

Perform the reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the target gene expression to the housekeeping gene.

Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[3]

-

Viability Measurement:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a CellTiter-Glo Luminescent Cell Viability Assay.

-

Incubate as required by the manufacturer.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 value.

Conclusion

This compound's mechanism of action extends beyond histone modification to the critical regulation of non-histone proteins. Its ability to induce the acetylation of key signaling molecules like STAT3 and Ku70 provides a mechanistic basis for its observed immunomodulatory and pro-apoptotic effects.[8][11] The hyperacetylation of these and other non-histone proteins disrupts oncogenic pathways, enhances anti-tumor immunity, and promotes cancer cell death. Understanding these specific molecular interactions is paramount for the rational design of combination therapies and the identification of predictive biomarkers for this compound's clinical application. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of targeting non-histone protein acetylation with this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Class I Histone Deacetylase Inhibitor this compound Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models | PLOS One [journals.plos.org]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Etinostat blocks Treg activity via FOXP3 suppression | Cancer Biology [blogs.shu.edu]

- 9. Class I Histone Deacetylase Inhibitor this compound Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Class I histone deacetylase inhibitor this compound suppresses regulatory T cells and enhances immunotherapies in renal and prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HDAC inhibitor this compound restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase Inhibitor this compound Inhibits Tumor-Initiating Cells in Triple-Negative Breast Cancer Cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 14. Phase I study of the histone deacetylase inhibitor this compound in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Entinostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entinostat (MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of Class I and IV histone deacetylases (HDACs).[1] This benzamide derivative has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other anticancer agents.[1] Its mechanism of action involves the induction of histone hyperacetylation, leading to the transcriptional activation of genes that regulate critical cellular processes such as cell proliferation, differentiation, and apoptosis.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound selectively inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IV HDACs (HDAC11).[2][3] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] The inhibition of these enzymes by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[4] This "open" chromatin state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest and apoptosis.[2][5]

Beyond its effects on histones, this compound can also modulate the acetylation status of non-histone proteins, influencing various signaling pathways involved in cancer progression.[2] Furthermore, this compound has demonstrated significant immunomodulatory properties, enhancing antitumor immune responses by targeting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6]

Caption: Core mechanism of this compound via HDAC inhibition.

Preclinical Pharmacokinetics

This compound is orally bioavailable with a long half-life observed in clinical trials, which is longer than what was predicted from animal studies.[1][7] Pharmacokinetic parameters have been characterized in murine models.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

| Species | Dose & Regimen | Cmax (ng/mL) | Tmax (h) | AUC (0-12h) (h*ng/mL) |

| Mouse (C.B.17SC scid-/-) | 2.5 mg/kg, oral (b.i.d. for 7 doses) | 569.4 | 0.25 | 435.6 |

Data sourced from a study in non-tumor-bearing mice.[8]

Experimental Protocol: Murine Pharmacokinetic Study

A representative experimental protocol for determining the pharmacokinetic profile of this compound in mice is as follows[8]:

-

Animal Model: Non-tumor-bearing female C.B.17SC scid-/- mice are used.

-

Drug Formulation and Administration: this compound is formulated as a suspension in 0.5% methylcellulose in sterile water. It is administered via oral gavage.

-

Dosing Regimen: Mice receive twice-daily (b.i.d.) oral doses of 2.5 mg/kg for 7 doses (two doses on days 1, 2, and 3; one dose on day 4).

-

Sample Collection: Blood samples are collected via cardiac puncture at various time points after the final dose on day 4 (e.g., pre-dose, 15 minutes, 30 minutes, 1, 2, 4, 8, and 12 hours). Each time point is collected in triplicate. Blood is collected into EDTA-treated tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: this compound concentrations in plasma are measured using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental methods.

Caption: Workflow for a preclinical pharmacokinetic study.

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been extensively studied in both in vitro and in vivo models, demonstrating its potent antitumor activity.

In Vitro Activity

This compound has shown antiproliferative activity against a wide range of human tumor cell lines derived from both solid tumors and hematologic malignancies.[1]

Table 2: In Vitro IC50 Values of this compound in Rhabdomyosarcoma Cell Lines

| Cell Line | IC50 (nM) | Exposure Time (h) |

| Rh10 | 280 - 1300 | 96 |

| Rh18 | 280 - 1300 | 96 |

| Rh65 | 280 - 1300 | 96 |

Data represents the range of IC50 concentrations observed across three rhabdomyosarcoma cell lines.[8]

Table 3: In Vitro IC50 Values of this compound in B-cell Lymphoma Cell Lines

| Cell Line Type | IC50 (µM) | Exposure Time (h) |

| Rituximab-Sensitive & -Resistant | 0.5 - 1.0 | 72 |

The calculated 50% inhibitory concentration (IC50) for the cell lines tested varied between 0.5 and 1 μmol/l.[5]

Experimental Protocol: In Vitro Growth Inhibition Assay

A common method to assess the in vitro antiproliferative activity of this compound is as follows[8]:

-

Cell Culture: Tumor cells are cultured in appropriate media.

-

Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Drug Treatment: this compound, dissolved in DMSO, is added to the cells at various concentrations. The final DMSO concentration in the medium is kept low (<0.1%).

-

Incubation: Cells are treated for a specified duration (e.g., 96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the Calcein AM or Alamar blue assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by interpolation from the dose-response curve.

In Vivo Activity

In animal models, this compound has demonstrated the ability to inhibit the growth of a variety of human tumor xenografts, including lung, prostate, breast, and renal cell carcinoma.[1] Its efficacy is often associated with pharmacodynamic markers such as increased histone H3 acetylation in tumor tissues.[8]

Experimental Protocol: In Vivo Xenograft Efficacy Study

A typical workflow for evaluating the in vivo efficacy of this compound is outlined below[8]:

-

Xenograft Model: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is administered orally according to a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., weekly).

-

Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be harvested to assess target engagement. This is often done by measuring the levels of acetylated histones (e.g., acetylated histone H3) via immunoblotting.

-

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the antitumor efficacy of the treatment.

Caption: Workflow for an in vivo pharmacodynamic/efficacy study.

Conclusion

This compound is a potent and selective HDAC inhibitor with a well-defined preclinical profile. It demonstrates oral bioavailability and significant antitumor activity across a range of cancer models. Its mechanism of action, involving the epigenetic reprogramming of cancer cells and modulation of the immune system, provides a strong rationale for its continued investigation in clinical settings, particularly in combination with other therapeutic modalities like endocrine therapy, chemotherapy, and immunotherapy.[1] The data and protocols summarized in this guide offer a foundational understanding for researchers and drug developers working with this promising anticancer agent.

References

- 1. This compound: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A ‘click’ chemistry approach to novel this compound (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of this compound alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antiproliferative activity of Entinostat across cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 or SNDX-275) is a class I selective histone deacetylase (HDAC) inhibitor that has demonstrated significant antiproliferative activity across a wide range of cancer cell lines in preclinical studies. By selectively inhibiting HDAC1 and HDAC3, this compound alters the acetylation status of histones and non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro antiproliferative effects of this compound, including quantitative data on its potency in various cancer cell lines, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved.

Data Presentation: Antiproliferative Activity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound across a panel of human cancer cell lines, demonstrating its broad-spectrum antiproliferative effects. These values were primarily determined using cell viability assays such as the MTT or MTS assay following a 72-hour incubation period.

Table 1: Hematological Malignancies

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HD-LM2 | Hodgkin Lymphoma | ~0.5 | [1] |

| L-428 | Hodgkin Lymphoma | ~0.8 | [1] |

| KM-H2 | Hodgkin Lymphoma | ~0.6 | [1] |

| KARPAS 299 | Anaplastic Large Cell Lymphoma | ~0.4 | [1] |

| SUP-M2 | Anaplastic Large Cell Lymphoma | ~0.3 | [1] |

| Mino | Mantle Cell Lymphoma | ~0.7 | [1] |

| Jeko-1 | Mantle Cell Lymphoma | ~0.9 | [1] |

| SP53 | Mantle Cell Lymphoma | ~1.2 | [1] |

| U937 | Leukemia | Potent antiproliferative activity at 1 µM | [3][4] |

| HL-60 | Leukemia | IC50 between 41.5 nM and 4.71 µM | [5] |

| K562 | Leukemia | IC50 between 41.5 nM and 4.71 µM | [5] |

| Jurkat | Leukemia | Potent antiproliferative activity | [3] |

Table 2: Solid Tumors

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | IC50 between 41.5 nM and 4.71 µM | [5] |

| Calu-3 | Lung Cancer | IC50 between 41.5 nM and 4.71 µM | [5] |

| HT-29 | Colon Cancer | IC50 between 41.5 nM and 4.71 µM | [5] |

| HCT-15 | Colon Cancer | IC50 between 41.5 nM and 4.71 µM | [5] |

| Capan-1 | Pancreatic Cancer | IC50 between 41.5 nM and 4.71 µM | [5] |

| BT474 | Breast Cancer (HER2+) | Synergistic effect with Lapatinib | |

| SUM190 | Breast Cancer (HER2+) | Synergistic effect with Lapatinib | [6] |

| SKBR3 | Breast Cancer (HER2+) | Synergistic effect with Lapatinib | [6] |

| Huh-7 | Hepatocellular Carcinoma | Apoptosis induced at 5 and 10 µM | |

| HCCLM3 | Hepatocellular Carcinoma | Apoptosis induced at 5 and 10 µM | [3] |

| J82 | Bladder Cancer | Synergistic effect with JQ1 and Cisplatin | [7] |

| T24 | Bladder Cancer | Synergistic effect with JQ1 and Cisplatin | [7] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of this compound's in vitro activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[10]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[9]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11]

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[14]

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Mechanisms of Action

This compound exerts its antiproliferative effects through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Experimental Workflow for In Vitro Assessment

Caption: Workflow for evaluating this compound's in vitro effects.

This compound's Core Mechanism of Action

Caption: this compound's primary mechanism via HDAC inhibition.

This compound-Induced Cell Cycle Arrest Pathway

This compound treatment leads to an upregulation of cyclin-dependent kinase inhibitors like p21, which in turn causes cell cycle arrest, primarily at the G1 phase.[1][2]

Caption: this compound's induction of G1 cell cycle arrest via p21.

This compound-Induced Apoptosis Pathway

This compound promotes apoptosis by altering the expression of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.[1][15] Specifically, it has been shown to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][15]

Caption: this compound's activation of the intrinsic apoptosis pathway.

Conclusion

This compound demonstrates potent in vitro antiproliferative activity across a diverse range of cancer cell lines, including both hematological malignancies and solid tumors. Its mechanism of action is primarily driven by the selective inhibition of class I HDACs, leading to cell cycle arrest and the induction of apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The synergistic effects observed when this compound is combined with other anticancer agents suggest promising avenues for future research and clinical applications in oncology.[1][6]

References

- 1. The histone deacetylase inhibitor this compound (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. A class I histone deacetylase inhibitor, this compound, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triple Combination of this compound, a Bromodomain Inhibitor, and Cisplatin Is a Promising Treatment Option for Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. corefacilities.iss.it [corefacilities.iss.it]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. kumc.edu [kumc.edu]

- 15. The histone deacetylase inhibitor this compound (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Entinostat in Solid Tumors: An In-depth Technical Guide to Early-Phase Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-phase clinical trial data for Entinostat, a selective inhibitor of Class I histone deacetylases (HDACs), in the context of solid tumor malignancies. This document synthesizes key findings from monotherapy and combination therapy studies, detailing experimental protocols, quantitative outcomes, and the underlying molecular mechanisms of action.

Executive Summary

This compound has emerged as a promising therapeutic agent in oncology, primarily through its ability to modulate the epigenetic landscape of cancer cells and influence the tumor microenvironment. Early-phase clinical trials have explored its safety, tolerability, and preliminary efficacy as both a single agent and in combination with various anti-cancer therapies, including chemotherapy, targeted agents, and immunotherapy. This guide offers a detailed examination of the data from these foundational studies, providing a resource for researchers and drug development professionals.

Mechanism of Action

This compound is an orally bioavailable, synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs 1, 2, and 3).[1] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This altered chromatin state allows for the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[1]

Beyond its direct effects on tumor cells, this compound has demonstrated significant immunomodulatory properties. Preclinical and clinical data suggest that this compound can reshape the tumor microenvironment by:

-

Reducing Immunosuppressive Cells: Decreasing the population and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

-

Enhancing Anti-Tumor Immunity: Increasing the ratio of cytotoxic CD8+ T cells to immunosuppressive FoxP3+ Tregs within the tumor.[2]

These immunomodulatory effects provide a strong rationale for combining this compound with immune checkpoint inhibitors.

Early-Phase Clinical Trial Data

The following sections summarize the quantitative data and experimental protocols from key early-phase clinical trials of this compound in solid tumors.

This compound in Combination with Sorafenib

A Phase I study investigated the combination of this compound and the multi-kinase inhibitor sorafenib in patients with advanced solid tumors, based on preclinical evidence of synergistic cytotoxicity.[3]

Table 1: Quantitative Data from Phase I Trial of this compound with Sorafenib [3]

| Parameter | Value |

| Number of Patients | 31 |

| Tumor Types | Advanced Solid Tumors |

| This compound Dosing | 4, 6, and 10 mg orally every 2 weeks |

| Sorafenib Dosing | 200 to 400 mg orally twice daily |

| Treatment Cycle | 28 days |

| Dose-Limiting Toxicities (DLTs) | Grade 3: hand-foot syndrome, nausea/vomiting, fatigue |

| Maximum Tolerated Dose (MTD) | Not reached |

| Recommended Phase II Dose (RP2D) | This compound 10 mg every 2 weeks + Sorafenib 400 mg twice daily |

| Objective Response Rate (ORR) | One partial response (NSCLC patient) |

| Stable Disease (SD) | Two patients with SD for > 9 months |

| Common Grade 3/4 Toxicities | Muscle weakness (13%), skin rash (10%), fatigue (6%), diarrhea (6%), hand-foot syndrome (3%) |

Experimental Protocol: this compound and Sorafenib (NCT00832227) [3]

-

Study Design: A traditional "3+3" dose-escalation Phase I trial.[3]

-

Patient Population: Patients with advanced solid tumors.

-

Treatment Regimen: this compound was administered orally every two weeks, with dose escalation from 4 mg to 10 mg. Sorafenib was given continuously, with escalation from 200 mg to 400 mg twice daily.[3]

-

Response Assessment: Tumor response was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).

Signaling Pathway: this compound and Sorafenib Synergy

Preclinical studies suggest that the synergy between HDAC inhibitors and sorafenib involves multiple pathways. HDAC inhibitors can enhance sorafenib-induced apoptosis by suppressing pro-survival signaling pathways that may be activated as a resistance mechanism to sorafenib.[4][5]

Figure 1: Synergistic mechanism of this compound and Sorafenib.

This compound in Combination with Immune Checkpoint Inhibitors

A multi-center Phase I trial (ETCTN-9844) evaluated the safety and efficacy of this compound combined with the immune checkpoint inhibitors nivolumab (anti-PD-1) with or without ipilimumab (anti-CTLA-4) in patients with advanced solid tumors.[2]

Table 2: Quantitative Data from Phase I Trial of this compound with Nivolumab ± Ipilimumab [2]

| Parameter | Value |

| Number of Patients | 33 |

| Tumor Types | Advanced Solid Tumors |

| This compound Dosing | 3 mg or 5 mg orally weekly |

| Nivolumab Dosing | 3 mg/kg every 2 weeks |

| Ipilimumab Dosing | 1 mg/kg every 6 weeks (for 4 doses) |

| Recommended Phase II Dose (RP2D) | This compound 3 mg weekly + Nivolumab 3 mg/kg q2w + Ipilimumab 1 mg/kg q6w |

| Objective Response Rate (ORR) | 16% (including a complete response in triple-negative breast cancer) |

| Common Treatment-Related AEs | Fatigue (65%), nausea (41%), anemia (38%), diarrhea (26%), anorexia (26%) |

| Grade 3/4 AEs | Anemia (27%), fatigue (21%), neutropenia (12%) |

| Biomarker Change | Statistically significant increase in tumor CD8/FoxP3 ratio with combination therapy |

Experimental Protocol: this compound and Nivolumab ± Ipilimumab (NCT02453620) [2][6]

-

Study Design: A modified 3+3 dose-escalation Phase I trial.[2] Patients received a 2-week run-in of this compound monotherapy before the addition of immune checkpoint inhibitors.[2]

-

Patient Population: Patients with advanced solid tumors. An expansion cohort focused on HER2-negative breast cancer.[7]

-

Treatment Regimen: Dose escalation involved two levels of this compound with nivolumab, followed by two levels of the triplet combination.[2]

-

Biomarker Analysis: Blood and tumor tissue samples were collected at baseline, after the this compound run-in, and after 8 weeks of combination therapy to assess changes in immune cell populations, including the CD8/FoxP3 ratio.[2]

Signaling Pathway: this compound's Immunomodulatory Effects

This compound's ability to enhance the efficacy of immune checkpoint inhibitors is attributed to its impact on the tumor microenvironment. By inhibiting Class I HDACs, this compound can reduce the number and suppressive function of Tregs, which express the transcription factor FoxP3. This shifts the balance towards a more pro-inflammatory environment, with a higher ratio of cytotoxic CD8+ T cells to Tregs, thereby potentiating the anti-tumor immune response.[8][9]

Figure 2: this compound's modulation of the tumor microenvironment.

This compound in Combination with 13-cis Retinoic Acid

A Phase I study was conducted to evaluate the safety and tolerability of this compound in combination with 13-cis retinoic acid (CRA) in patients with advanced solid tumors, based on preclinical data suggesting HDAC inhibitors could restore sensitivity to retinoids.[10]

Table 3: Quantitative Data from Phase I Trial of this compound with 13-cis Retinoic Acid [10]

| Parameter | Value |

| Number of Patients | 19 |

| Tumor Types | Advanced Solid Tumors |

| This compound Dosing | 4 mg/m² and 5 mg/m² orally weekly |

| 13-cis Retinoic Acid Dosing | 1 mg/kg orally twice daily for 3 weeks |

| Treatment Cycle | 4 weeks |

| Maximum Tolerated Dose (MTD) | Exceeded at this compound 5 mg/m² (G3 hyponatremia, neutropenia, anemia) |

| Recommended Phase II Dose (RP2D) | This compound 4 mg/m² weekly + CRA 1 mg/kg/day |

| Objective Responses | None observed |

| Stable Disease (SD) | Prolonged SD in patients with prostate, pancreatic, and kidney cancer |

| Common Side Effects | Fatigue (Grade 1/2) |

| Pharmacodynamic Effects | Increased tumor histone acetylation, decreased phosphorylated ERK |

Experimental Protocol: this compound and 13-cis Retinoic Acid (NCT00455359) [10][11]

-

Study Design: A dose-escalation Phase I trial.[11]

-

Patient Population: Patients with advanced solid tumors.

-

Treatment Regimen: this compound was administered orally once weekly, with dose escalation. CRA was given orally twice daily for three weeks of a four-week cycle.[11]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: PK concentrations of both drugs were determined by LC/MS/MS. PD effects were evaluated by Western blot analysis of peripheral blood mononuclear cells and tumor samples to assess histone acetylation and ERK phosphorylation.[10]

This compound in Pediatric Solid Tumors

The ADVL1513 Phase I trial was the first to evaluate this compound in children and adolescents with recurrent or refractory solid tumors.[12]

Table 4: Quantitative Data from Phase I Trial of this compound in Pediatric Solid Tumors (ADVL1513) [12][13]

| Parameter | Value |

| Number of Patients | 21 |

| Tumor Types | Recurrent/Refractory Solid Tumors (including CNS tumors) |

| This compound Dosing | 3 mg/m² and 4 mg/m² orally weekly |

| Treatment Cycle | 28 days |

| Dose-Limiting Toxicities (DLTs) | None observed |

| Recommended Phase II Dose (RP2D) | 4 mg/m² orally weekly |

| Efficacy | One patient with ependymoma had stable disease; all others progressed |

| Common Grade 3 Toxicities | Neutropenia (n=4), lymphopenia (n=1), leukopenia (n=1) |

| Common Non-Hematologic Toxicities (≤ Grade 2) | Elevated AST, fatigue, hypophosphatemia |

Experimental Protocol: this compound in Pediatric Solid Tumors (ADVL1513) [12][14]

-

Study Design: A rolling six dose-escalation design to evaluate two dose levels.[14]

-

Patient Population: Children and adolescents (age ≤ 21 years) with relapsed or refractory solid tumors, including CNS tumors.[13]

-

Treatment Regimen: this compound was administered orally once weekly in 4-week cycles.[14]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: PK and PD studies were performed, showing a three-fold higher area under the curve (AUC) in the pediatric cohort compared to adults at a similar dose, and an increase in acetylated lysine in peripheral blood leukocytes.[12]

Experimental Workflow: ADVL1513 Trial

Figure 3: Workflow for the ADVL1513 pediatric Phase I trial.

Conclusion

Early-phase clinical trials of this compound in solid tumors have established its safety profile and recommended Phase II doses for both monotherapy in pediatric patients and in combination with other anticancer agents in adults. While single-agent activity in unselected solid tumor populations appears limited, the combination of this compound with targeted therapies and particularly with immune checkpoint inhibitors has shown promising preliminary efficacy. The immunomodulatory effects of this compound, characterized by a favorable shift in the tumor microenvironment's immune cell composition, provide a strong rationale for its continued development in combination immunotherapy strategies. Further investigation in well-defined patient populations and biomarker-driven studies will be crucial to fully elucidate the therapeutic potential of this compound in solid tumors.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. A phase I study of the histone deacetylase (HDAC) inhibitor this compound, in combination with sorafenib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sorafenib increases efficacy of vorinostat against human hepatocellular carcinoma through transduction inhibition of vorinostat-induced ERK/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vorinostat and sorafenib synergistically kill tumor cells via FLIP suppression and CD95 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. This compound, nivolumab and ipilimumab for women with advanced HER2-negative breast cancer: a phase Ib trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Class I Histone Deacetylase Inhibitor this compound Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Etinostat blocks Treg activity via FOXP3 suppression | Cancer Biology [blogs.shu.edu]

- 10. Phase I study of the histone deacetylase inhibitor this compound in combination with 13-cis retinoic acid in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I study of the histone deacetylase inhibitor this compound in combination with 13-cis retinoic acid in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase I Study of this compound in Children and Adolescents with Recurrent or Refractory Solid Tumors, Including CNS Tumors: Trial ADVL1513, Pediatric Early Phase-Clinical Trial Network (PEP-CTN) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. experts.umn.edu [experts.umn.edu]